![molecular formula C15H20N2O5 B2808978 tert-butyl N-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}carbamate CAS No. 1824025-03-7](/img/structure/B2808978.png)

tert-butyl N-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

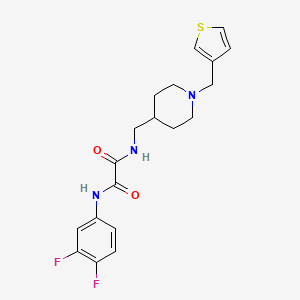

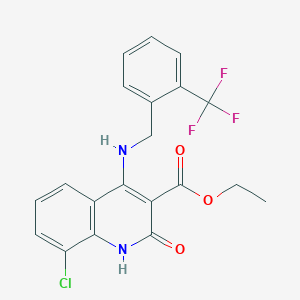

This compound is a derivative of benzodioxin, which is a class of organic compounds containing a benzene ring fused to a 1,4-dioxane ring . It has a molecular weight of 363.41 . The compound is solid in physical form .

Molecular Structure Analysis

The InChI code for this compound is1S/C18H25N3O5/c1-18(2,3)26-17(23)21-8-6-20(7-9-21)16(22)19-13-4-5-14-15(12-13)25-11-10-24-14/h4-5,12H,6-11H2,1-3H3,(H,19,22) . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis

This compound is a solid . It has a molecular weight of 363.41 . The InChI code provides further information on its chemical structure .Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

One area of research involves the synthesis of analogues with benzodioxole and benzodioxane groups to investigate their insecticidal activity. A study found that compounds with these groups showed high insecticidal activities, superior to some commercial insecticides (Sawada et al., 2003). Another research focused on the structural characterization of carbamate derivatives using single crystal X-ray diffraction, revealing an interplay of strong and weak hydrogen bonds in the molecular structure (Das et al., 2016).

Insecticidal Activity Design

Research has also been conducted on designing new pyrazole amide derivatives based on the similarities in conformation to tert-butyl N-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}carbamate. These studies aimed to explore their binding modes and insecticidal activity, with some compounds showing promising results against specific pests (Deng et al., 2016).

Chemical Synthesis and Reactions

Another aspect of research involves the rhodium-catalyzed enantioselective addition of arylboronic acids to in situ generated N-Boc arylimines, using tert-butyl carbamate as a key intermediate. This method is significant for synthesizing enantiomerically pure compounds (Storgaard & Ellman, 2009). Additionally, studies on isomorphous crystal structures of chlorodiacetylene and iododiacetylene derivatives highlight the role of tert-butyl carbamate in forming stable crystal structures through hydrogen and halogen bonds (Baillargeon et al., 2017).

Safety and Hazards

Propiedades

IUPAC Name |

tert-butyl N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O5/c1-15(2,3)22-14(19)16-9-13(18)17-10-4-5-11-12(8-10)21-7-6-20-11/h4-5,8H,6-7,9H2,1-3H3,(H,16,19)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXFPDUCWJKZUJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(=O)NC1=CC2=C(C=C1)OCCO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[1-(4-tert-butylbenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2808898.png)

![N-(3-chlorophenyl)-4-{[3-(3-methylphenyl)-3H-imidazo[4,5-b]pyridin-2-yl]methyl}piperazine-1-carboxamide](/img/structure/B2808899.png)

![(2E)-4-oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]but-2-enoic acid](/img/structure/B2808908.png)

![1,3-Dimethyl-8-{4-[(2-methylphenyl)methoxy]phenyl}-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/structure/B2808909.png)

![[3-(3-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2808910.png)

![1-(3-fluorobenzyl)-3'-(3-methoxyphenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B2808914.png)